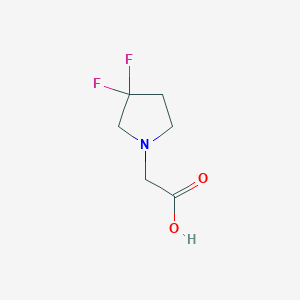

2-(3,3-ジフルオロピロリジン-1-イル)酢酸

説明

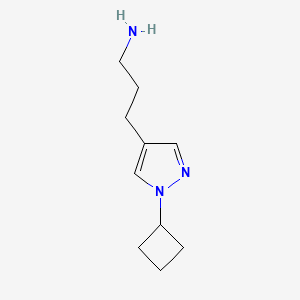

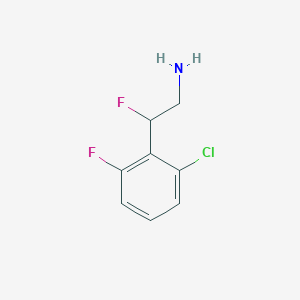

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病治療

この化合物は、ジペプチジルペプチダーゼIV(DPP-IV)阻害剤としての役割を果たすことが研究されています 。DPP-IV阻害剤は、インクレチンホルモンの作用を延長する薬物の一種であり、インクレチンホルモンはグルコース依存的にインスリン分泌を増加させ、血中のグルカゴンレベルを低下させます。これにより、2型糖尿病の治療に効果的になります。

薬物動態および代謝

2-(3,3-ジフルオロピロリジン-1-イル)酢酸に関連する化合物の代謝および排泄経路は、広範囲にわたって研究されています 。薬物動態を理解することは、新しい薬剤の開発にとって非常に重要です。なぜなら、薬物動態は、血流中の薬物の治療レベルを維持するために、投与量と投与頻度を決定するのに役立つからです。

疼痛調節

2-(3,3-ジフルオロピロリジン-1-イル)酢酸と構造的に類似した化合物は、疼痛調節に関与するオピオイドペプチドの加水分解に関与していることが示されています 。これは、新しい鎮痛剤や疼痛管理のための補助療法の開発における潜在的な用途を示唆しています。

薬物代謝研究

CYP2D6およびCYP3A4などのシトクロムP450アイソフォームとの化合物の相互作用は、その代謝経路を理解するためにモデル化されています 。これらの研究は、薬物間相互作用や潜在的な副作用を予測するために不可欠です。

腎クリアランス

研究によると、関連する化合物は、代謝と腎クリアランスの両方によって排泄されます 。この知識は、特に腎機能障害のある患者向けの薬剤の開発に不可欠です。

インスリン分泌

化合物は、インスリン分解に関与するインクレチンホルモンの不活性化における役割を果たしており、インスリン分泌とグルコース恒常性の調節における重要性を示しています .

キャリアタンパク質とリガンド機能

この化合物は、さまざまな細胞外および細胞内基質に対するキャリアタンパク質およびリガンドとして作用する能力が注目されています 。この特性は、標的薬物送達システムに利用できます。

心血管疾患の治療

化合物がインクレチンホルモンに影響を与えることと、グルコース代謝に潜在的な影響を与えることから、糖尿病に関連する心血管疾患の治療における応用可能性があります .

生化学分析

Biochemical Properties

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion . By inhibiting DPP-IV, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism . Additionally, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on cellular functions may diminish as the compound degrades . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid .

Metabolic Pathways

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions . Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites .

Transport and Distribution

The transport and distribution of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid within cells and tissues are influenced by various transporters and binding proteins . The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration . The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination . The distribution and transport of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is determined by its interactions with cellular compartments and organelles . The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells . Understanding the subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is crucial for elucidating its precise biochemical roles and potential therapeutic applications .

特性

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

![[1-(Fluoromethyl)cyclopropyl]methanamine](/img/structure/B1472486.png)

![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)